4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound “4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an acetyl group, an azetidine ring, a pyran ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring, which is relatively rare and can introduce strain into the molecule. The pyran ring is a six-membered ring containing an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom on the phenyl ring could be reactive in substitution reactions, and the ketone group could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
1. Biomedical Applications
- A study by Ryzhkova, Ryzhkov, & Elinson (2020) investigated the electrochemically induced transformation of related compounds, identifying their potential in regulating inflammatory diseases.
2. Antimicrobial Properties
- Research on 2H-pyran-3(6H)-one derivatives, a related compound, showed significant activity against gram-positive bacteria, as highlighted by Georgiadis, Couladouros, & Delitheos (1992).
- Shah, Patel, & Others (2012) explored the synthesis and antimicrobial activity of azetidin-2-one-containing pyrazoline derivatives, related to the chemical .
3. Synthesis and Characterization
- The synthesis and characterization of novel compounds within this chemical group were discussed by Skladchikov, Fatykhov, & Gataullin (2012), emphasizing the importance of structural analysis in understanding their properties.
4. Anticonvulsant and Neurotoxicity Evaluation
- Aytemir & Çalış (2010) conducted a study on 3‐hydroxy‐6‐hydroxymethyl/methyl‐2‐substituted 4H‐pyran‐4‐ones for potential anticonvulsant applications, demonstrating the diverse biomedical potential of these compounds.
5. Novel Synthesis Techniques
- A novel synthesis approach for derivatives of 2H-pyran-2-one was demonstrated by Bade & Vedula (2015), highlighting advancements in chemical synthesis methods.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-6-14(8-17(21)22-11)23-15-9-19(10-15)16(20)7-12-2-4-13(18)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQBLNMADNEIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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